6-Undecyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-Undecyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C14H27N5 and a molecular weight of 265.4 . It is also known by its IUPAC name, 6-undecyl-1,3,5-triazine-2,4-diamine .
Synthesis Analysis
The synthesis of similar compounds, such as 6,N2-diaryl-1,3,5-triazine-2,4-diamines, has been reported. They were prepared using a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines . The three-component condensation of these reagents in the presence of hydrochloric acid was followed by the treatment with a base, which promoted a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .Physical And Chemical Properties Analysis
6-Undecyl-1,3,5-triazine-2,4-diamine has a melting point of 119-121°C . It should be stored at 4°C and protected from light .Scientific Research Applications
Application 1: Anticancer Agents
- Scientific Field : Medical Science - Oncology
- Summary of Application : 6,N2-diaryl-1,3,5-triazine-2,4-diamines have been designed and synthesized as anticancer agents, specifically targeting triple negative breast cancer cells .
- Methods of Application : These compounds were prepared using a 3D-QSAR model. Their antiproliferative activity was evaluated against three breast cancer cell lines (MDA-MB231, SKBR-3 and MCF-7) and non-cancerous MCF-10A epithelial breast cells .
- Results or Outcomes : The synthesized compounds demonstrated selective antiproliferative activity against triple negative MDA-MB231 breast cancer cells. The most active compound in the series inhibited MDA-MB231 breast cancer cell growth with a GI 50 value of 1 nM .
Application 2: Siderophore Mediated Drug
- Scientific Field : Medical Science - Pharmacology
- Summary of Application : Certain 1,3,5-triazines have potential use as siderophore (microbial iron shelter) mediated drugs .
- Results or Outcomes : The specific results or outcomes for this use were not detailed in the source .
Application 3: Chiral Stationary Phases
- Scientific Field : Chemistry - Chiral Separation
- Summary of Application : Certain 1,3,5-triazine derivatives are used as chiral stationary phases for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
- Results or Outcomes : The specific results or outcomes for this use were not detailed in the source .
Application 4: Luminescent Optical Switches
- Scientific Field : Material Science
- Summary of Application : 2,4,6-Triamino-1,3,5-triazine compounds of general structure have potential use as luminescent optical switches .
- Results or Outcomes : The specific results or outcomes for this use were not detailed in the source .
Application 5: Metal Complexes and Liquid Crystals
- Scientific Field : Material Science
- Summary of Application : Certain 1,3,5-triazine derivatives are used in the preparation of metal complexes, liquid crystals, calixarenes, dendrimers, polymers and optical brighteners for household washing powders .
- Results or Outcomes : The specific results or outcomes for this use were not detailed in the source .
Application 6: Chiral Solvating Agent
- Scientific Field : Chemistry - Chiral Separation
- Summary of Application : Certain 1,3,5-triazine derivatives are used as chiral solvating agents for the determination of enantiomeric excess by NMR spectroscopy .
- Results or Outcomes : The specific results or outcomes for this use were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
6-undecyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N5/c1-2-3-4-5-6-7-8-9-10-11-12-17-13(15)19-14(16)18-12/h2-11H2,1H3,(H4,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCIKWISJBFZKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179971 | |
Record name | s-Triazine, 2,4-diamino-6-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Undecyl-1,3,5-triazine-2,4-diamine | |
CAS RN |
2533-34-8 | |
Record name | Lauroguanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2533-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | s-Triazine, 2,4-diamino-6-undecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002533348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazine, 2,4-diamino-6-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-undecyl-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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